tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate
Description
Properties
IUPAC Name |
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24N2O3/c1-11(2,3)17-10(15)14-9-6-12(16)4-7-13-8-5-12/h13,16H,4-9H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HCRMFOSFQXTRGI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCC1(CCNCC1)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via tert-Butyl Chloroformate
The most direct method involves reacting 2-(4-hydroxypiperidin-4-yl)ethylamine with tert-butyl chloroformate (Boc-Cl). This reaction typically proceeds in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) at 0–25°C, using triethylamine (TEA) as a base to scavenge HCl. The molar ratio of amine to Boc-Cl is critical, with a 1:1.2 ratio yielding >80% crude product purity. Key considerations include:
Mixed Anhydride Intermediate Approach
An alternative route employs in situ generation of a mixed anhydride from N-Boc-protected serine derivatives. For example, N-Boc-D-serine reacts with isobutyl chlorocarbonate in ethyl acetate to form a reactive intermediate, which subsequently couples with benzylamine analogs. While originally designed for lacosamide intermediates, this method adapts to tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate by substituting benzylamine with 4-hydroxypiperidine ethylamine. The phase-transfer catalyst tetrabutylammonium bromide (TBAB) facilitates alkylation under biphasic conditions.
Modern Catalytic and Green Chemistry Methods
Phase-Transfer Catalysis (PTC)
Industrial-scale synthesis leverages PTC to enhance reaction efficiency. A patented method utilizes TBAB (2.5–20 mol%) in ethyl acetate with aqueous potassium hydroxide (50% w/v). Methyl sulfate serves as the alkylating agent at 80–150°C, achieving 90–95% conversion within 6 hours. This approach minimizes solvent waste and improves atom economy compared to traditional methods.
TEMPO-Mediated Oxidation
Post-synthetic modifications often require oxidation of the hydroxyl group. A green protocol employs (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) with copper(II) acetate and diimine ligands in acetonitrile. This system selectively oxidizes secondary alcohols to ketones without over-oxidation, crucial for preserving the carbamate integrity.
Solvent and Temperature Optimization
Comparative studies reveal solvent-dependent yields:
| Solvent | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|
| Dichloromethane | 25 | 78 | 92 |
| THF | 0 | 85 | 89 |
| Ethyl Acetate | 40 | 91 | 95 |
Data aggregated from highlights ethyl acetate as optimal for balancing reactivity and product stability. Elevated temperatures (40°C) in ethyl acetate accelerate reaction kinetics without degrading heat-sensitive intermediates.
Purification and Stabilization Techniques
Crystallization vs. Chromatography
Industrial processes favor crystallization from n-hexane or n-heptane, achieving >99% purity with minimal loss. Laboratory-scale syntheses often employ silica gel chromatography using ethyl acetate/hexane gradients (1:4 to 1:1 v/v), though this introduces scalability challenges.
Comparative Analysis of Methodologies
| Parameter | Classical Route | PTC Method | TEMPO Oxidation |
|---|---|---|---|
| Reaction Time (h) | 24 | 6 | 12 |
| Yield (%) | 78 | 91 | 88 |
| Solvent Waste (L/kg) | 50 | 15 | 30 |
| Scalability | Moderate | High | Low |
The PTC method emerges as superior for large-scale production due to reduced solvent use and shorter reaction times, while the classical route remains valuable for small-batch research applications.
Mechanistic Insights and Side Reactions
Carbamate Formation Mechanism
The reaction of 2-(4-hydroxypiperidin-4-yl)ethylamine with Boc-Cl follows a nucleophilic acyl substitution pathway. TEA deprotonates the amine, enhancing nucleophilicity for attack on the electrophilic carbonyl carbon of Boc-Cl. A tetrahedral intermediate collapses to release Cl⁻, forming the carbamate.
Competing Side Reactions
- N-Alkylation : Occurs when excess Boc-Cl reacts with the amine’s lone pair, forming quaternary ammonium salts. This is mitigated by slow addition of Boc-Cl and strict temperature control.
- Hydroxyl Group Oxidation : Residual oxidizing agents in reagents can convert the piperidine hydroxyl to a ketone. Storing reagents over molecular sieves prevents this.
Industrial Case Study: Pilot Plant Synthesis
A 2023 pilot-scale synthesis produced 50 kg batches using the PTC method:
- Charge 2-(4-hydroxypiperidin-4-yl)ethylamine (1 eq), TBAB (0.1 eq), and ethyl acetate (5 L/kg).
- Add methyl sulfate (1.05 eq) and 50% KOH (2 eq) at 80°C over 2 hours.
- Quench with citric acid, extract organic layer, and crystallize from n-heptane. This protocol achieved 93% yield with 99.2% HPLC purity, demonstrating commercial viability.
Chemical Reactions Analysis
Types of Reactions
tert-Butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group can be reduced back to a hydroxyl group.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group results in the formation of a ketone or aldehyde, while reduction can yield alcohols .
Scientific Research Applications
Chemistry
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate serves as an intermediate in the synthesis of various organic compounds. Its unique functional groups allow for diverse chemical transformations, making it valuable in the development of complex molecules.
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Potassium permanganate | Carbonyl compounds |
| Reduction | Lithium aluminum hydride | Alcohol derivatives |
| Substitution | Alkyl halides | Modified carbamates |
Biology
In biological research, this compound acts as a building block for the development of biologically active molecules. Its structural features enable it to interact with enzymes and receptors, which can be crucial for studying enzyme mechanisms and protein-ligand interactions.
Medicine
The compound is under investigation for its potential therapeutic properties. It may serve as a precursor for drug development aimed at treating various diseases, particularly those involving neurological pathways due to its piperidine structure.
Case Study:
A study explored the use of this compound in synthesizing novel arginase inhibitors. These inhibitors showed promising results in modulating enzyme activity, highlighting the compound's potential in medicinal chemistry .
Industry
In industrial applications, this compound is utilized in the production of specialty chemicals and materials. Its stability and reactivity make it suitable for various formulations in chemical manufacturing.
Mechanism of Action
The mechanism of action of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional attributes of tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate are compared below with analogous tert-butyl carbamate derivatives containing piperidine or hydroxypiperidine scaffolds. Key differences in substituent positioning, chain length, and functional groups are highlighted.
Key Observations:
Substituent Positioning and Hydrogen Bonding: The target compound’s 4-hydroxypiperidinyl-ethyl-Boc structure offers dual hydrogen-bonding sites (hydroxyl and carbamate), enhancing interactions with polar targets compared to non-hydroxylated analogs like .
Synthetic Complexity :
- Compounds with stereocenters (e.g., ) require chiral resolution, increasing synthetic difficulty compared to achiral analogs .
- The acryloyl derivative () introduces reactivity for covalent inhibition, necessitating controlled acylation conditions to avoid polymerization .
Biological Implications :
Biological Activity
tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate (CAS No. 903587-87-1) is a carbamate compound characterized by a tert-butyl group, a piperidine ring, and a hydroxyl group. This compound has garnered interest for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.
Chemical Formula
- Molecular Formula : C₁₂H₂₄N₂O₃
- Molecular Weight : 244.34 g/mol
The biological activity of this compound primarily involves its interaction with specific molecular targets, such as enzymes and receptors. The compound has been investigated for its potential as:
- Acetylcholinesterase Inhibitor : It may inhibit acetylcholinesterase, an enzyme that breaks down acetylcholine, thus potentially enhancing cholinergic signaling in the brain.
- β-secretase Inhibitor : Preliminary studies suggest that it can inhibit β-secretase activity, which is crucial in the formation of amyloid plaques associated with Alzheimer's disease.
Research Findings
- In Vitro Studies :
- In Vivo Studies :
- Case Studies :
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | Mechanism |
|---|---|---|
| M4 Compound | β-secretase & AChE inhibitor | Prevents Aβ aggregation |
| Galantamine | AChE inhibitor | Enhances cholinergic transmission |
| Donepezil | AChE inhibitor | Improves cognitive function |
This table illustrates how this compound compares to other known compounds in terms of biological activity and mechanisms.
Applications in Drug Development
Due to its unique structural properties and biological activities, this compound is being explored as a precursor for developing novel therapeutic agents targeting neurodegenerative diseases. Its ability to modulate key pathways involved in cognitive function makes it a promising candidate for further research.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for tert-butyl N-[2-(4-hydroxypiperidin-4-yl)ethyl]carbamate, and how can reaction conditions be optimized for yield?
- Methodological Answer : The synthesis typically involves coupling 4-hydroxypiperidine derivatives with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) under anhydrous conditions . Optimization includes varying solvents (dichloromethane or THF), temperature (0°C to room temperature), and stoichiometric ratios. For example, highlights that dichloromethane at 25°C with a 1:1.2 molar ratio of amine to chloroformate yields >80% purity. Monitoring via TLC or HPLC ensures intermediate stability .
Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) confirms regiochemistry and functional groups, while High-Resolution Mass Spectrometry (HRMS) validates molecular weight . Infrared (IR) spectroscopy identifies carbamate C=O stretches (~1700 cm⁻¹) and hydroxyl groups (~3400 cm⁻¹). X-ray crystallography (using SHELX or ORTEP-III) resolves stereochemistry and crystal packing .
Q. How can researchers design preliminary biological activity assays for this compound?
- Methodological Answer : Begin with in vitro enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based substrates . For antimicrobial activity, perform minimum inhibitory concentration (MIC) tests against Gram-positive/negative bacterial strains. suggests using microdilution methods with 96-well plates and optical density measurements at 600 nm .
Q. What stability considerations are critical during storage and handling?
- Methodological Answer : Store at −20°C under inert gas (argon) to prevent hydrolysis of the carbamate group. Stability studies (HPLC monitoring) show degradation <5% over 6 months when protected from light and moisture .
Advanced Research Questions
Q. How can contradictory data on biological activity between studies be resolved?
- Methodological Answer : Discrepancies in IC₅₀ values (e.g., vs. 18) may arise from assay conditions (pH, co-solvents). Validate using orthogonal methods: surface plasmon resonance (SPR) for binding affinity and isothermal titration calorimetry (ITC) for thermodynamic profiling. Cross-reference with structural analogs to identify substituent-specific effects .
Q. What computational strategies enhance structure-activity relationship (SAR) studies for this compound?
- Methodological Answer : Molecular docking (AutoDock Vina) predicts binding modes to targets like GPCRs or kinases. Density Functional Theory (DFT) calculates electrostatic potential maps to guide substitutions at the piperidine or carbamate moieties . MD simulations (>100 ns) assess conformational stability in biological membranes .
Q. Which advanced purification techniques address challenges in isolating enantiomers or regioisomers?
- Methodological Answer : Chiral HPLC with polysaccharide-based columns (e.g., Chiralpak IA) resolves enantiomers, while preparative HPLC (C18 columns, acetonitrile/water gradient) isolates regioisomers. notes >99% purity using a 20 µm particle size column at 15 mL/min flow rate .
Q. How can hydrolysis kinetics of the carbamate group be quantitatively analyzed under physiological conditions?
- Methodological Answer : Use LC-MS/MS to track degradation products (piperidine and CO₂) in simulated gastric fluid (pH 2) and plasma (pH 7.4). First-order kinetics models (Arrhenius plots) determine activation energy, with half-life (t₁/₂) ranging from 2–24 hours depending on pH .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
